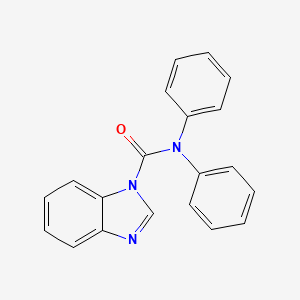

N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

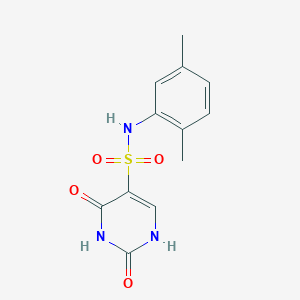

“N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazole is a heterocyclic compound, consisting of a benzene ring fused with a five-membered imidazole ring . It is an important heterocyclic pharmacophore and is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities .

Synthesis Analysis

Benzimidazole derivatives have been synthesized by medicinal chemists over the last decades . A one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes has been introduced . The process consisted of a Pd-catalyzed N-arylation and a Cu-catalyzed C–H functionalization/C–N bond formation .Molecular Structure Analysis

The molecular formula of “N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide” is C20H15N3O. It contains a benzene ring fused with a five-membered imidazole ring . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .Chemical Reactions Analysis

Benzimidazole derivatives have shown excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .Applications De Recherche Scientifique

Antimicrobial and Antitumor Activity

N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide derivatives have been synthesized and evaluated for their antibacterial, antifungal, and antitumor properties. Studies show that certain analogues exhibit higher activity than standard drugs against organisms like Klebsiella pneumonia and Escherichia coli. Additionally, some compounds demonstrated potent antitumor activity against human colon and cervical cancer cell lines, highlighting their potential in antimicrobial and cancer therapy applications (Palanisamy & Kumaresan, 2013).

Organic Synthesis

The compound and its derivatives have been utilized in the synthesis of polyamides through direct polycondensation methods. A novel activating agent, diphenyl 2,3-dihydro-2-oxo-3-benzothiazolyl phosphate, was used in the synthesis of polyamides from dicarboxylic acids and aromatic diamines. This method showcases the utility of N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide derivatives in facilitating polymer synthesis, offering a route to high-performance materials with potential applications in various industries (Ueda, Kameyama, & Ikeda, 1987).

Materials Science

In the realm of materials science, derivatives of N,N-diphenyl-1H-1,3-benzodiazole-1-carboxamide have been explored for their multi-functional smart fluorescent material properties. These materials exhibit sensitivity to external stimuli like heat, pressure, and vapor, which could be harnessed for data processing and sensing applications. The potential for rewritable data recording and sensing for low hydrostatic pressure, explosives, and pH changes opens new avenues for smart materials and environmental monitoring (Mei et al., 2016).

Propriétés

IUPAC Name |

N,N-diphenylbenzimidazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20(22-15-21-18-13-7-8-14-19(18)22)23(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHBUYPYSHHFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)N3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2661637.png)

![4-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]morpholine](/img/structure/B2661640.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-morpholino-3-nitrobenzamide](/img/structure/B2661643.png)

![1-[(3-fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2661648.png)

![6-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2661649.png)

![N-[2-(3-Imidazol-1-ylpiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2661654.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2661655.png)

![4-Chloro-6-[(phenylsulfonyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B2661656.png)